3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13500313
InChI: InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7)
SMILES: CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O
Molecular Formula: C8H8F3IN2O2
Molecular Weight: 348.06 g/mol

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

CAS No.:

Cat. No.: VC13500313

Molecular Formula: C8H8F3IN2O2

Molecular Weight: 348.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate -

Specification

Molecular Formula C8H8F3IN2O2
Molecular Weight 348.06 g/mol
IUPAC Name 3-iodo-5-methylpyridin-2-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7)
Standard InChI Key CNKAGDZWMVSZRE-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is an ionic compound comprising two distinct moieties: a 3-iodo-5-methylpyridin-2-amine cation and a trifluoroacetate anion. The IUPAC name systematically describes its structure: the pyridine ring is substituted with an iodine atom at position 3, a methyl group at position 5, and an amine group at position 2, while the trifluoroacetate anion stabilizes the charge via its strong electron-withdrawing trifluoromethyl group . The canonical SMILES representation CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O\text{CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O} confirms the connectivity and stereoelectronic arrangement.

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 3-iodo-5-methylpyridin-2-amine typically begins with a 5-methylpyridin-2-amine precursor. Iodination at the 3-position is achieved via electrophilic aromatic substitution using iodine monochloride (ICl\text{ICl}) or Niodosuccinimide\text{N}-iodosuccinimide (NIS\text{NIS}) in the presence of a Lewis acid catalyst such as FeCl3\text{FeCl}_3 . The trifluoroacetate salt forms through acid-base reaction with trifluoroacetic acid (CF3COOH\text{CF}_3\text{COOH}), which enhances solubility and stability for subsequent reactions .

Table 1: Key Synthetic Routes for 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

StepReagents/ConditionsYieldReference
IodinationNIS,FeCl3,CH2Cl2,0C\text{NIS}, \text{FeCl}_3, \text{CH}_2\text{Cl}_2, 0^\circ\text{C}75%
Salt FormationCF3COOH,Et2O,rt\text{CF}_3\text{COOH}, \text{Et}_2\text{O}, \text{rt}90%

Physicochemical Properties

Solubility and Stability

Applications in Pharmaceutical and Materials Science

Drug Discovery Intermediates

Pyridine derivatives are pivotal in kinase inhibitor development. For instance, US patent RE47739E1 discloses 2-(pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-ones as cyclin-dependent kinase (CDK) inhibitors . While 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is not directly cited, its structure suggests utility as a building block for analogous compounds targeting CDK4/6 or inflammatory pathways .

Hypervalent Iodine Reagent Synthesis

The compound’s iodine substituent positions it as a precursor for (difluoroiodo)arenes\text{(difluoroiodo)arenes}, which are employed in fluorination and oxidative coupling reactions. Gilmour’s group demonstrated that electron-donating groups enhance the stability of iodine(III) intermediates, aligning with the methyl and amine substituents in this compound .

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